
3-氯-4,5-二乙氧基苯甲酸
描述
Molecular Structure Analysis
The molecular formula of “3-Chloro-4,5-diethoxybenzoic acid” is C9H9ClO4 . The average mass is 216.618 Da and the monoisotopic mass is 216.018936 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4,5-diethoxybenzoic acid” include a molecular weight of 216.62 g/mol . It is a white solid that is soluble in most organic solvents.科学研究应用
芳香基团氯化
一项研究调查了在氯化物和过氧化氢存在下使用氯过氧化物酶 (CPO) 对富里酸 (FA) 进行氯化的过程,分析了与在土壤和地表水中检测到的相似的氯化芳香基团的形成。氯化反应导致形成几个氯化芳香基团,包括 4-乙氧基苯甲酸和 3,4-二乙氧基苯甲酸的衍生物,突出了此类氯化反应的环境相关性 (Niedan, Pavasars, & Oberg, 2000)。
杂环化合物合成
另一项研究重点关注从 4-氯-3,5-二硝基苯甲酸开始合成 N-烷氧基-3,5-二硝基-4-氨基苯甲酸衍生物。这些衍生物由于其酸、荧光和与碱性阳离子的络合特性而具有各种应用,这对于新材料和传感器的开发至关重要 (Tudose 等人,2010)。
环境光化学
对 4-羟基-3,5-二甲氧基苯甲酸(丁香酸)的水溶液光化学的研究揭示了光解后新的 pH 依赖性光取代途径,这对于理解环境光化学过程很重要。本研究提供了对天然水体中类似化合物光化学行为的见解 (Dallin 等人,2009)。
安全和危害
The safety data sheet for a related compound, “3,5-Dimethoxybenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
属性
IUPAC Name |
3-chloro-4,5-diethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADRIRYKFSBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

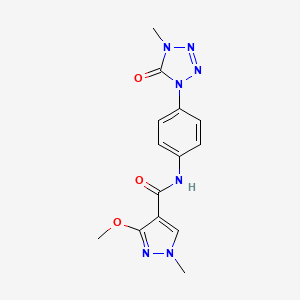

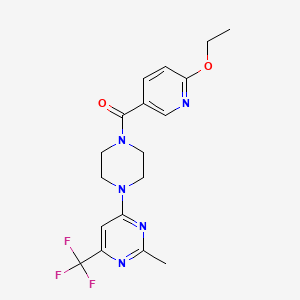
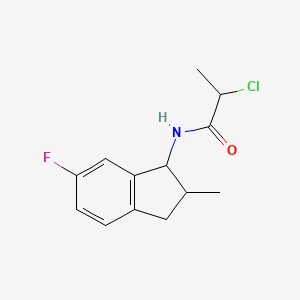
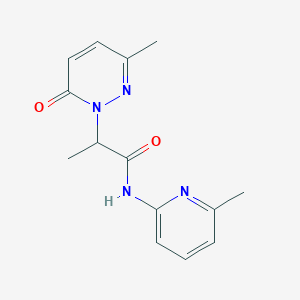



![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
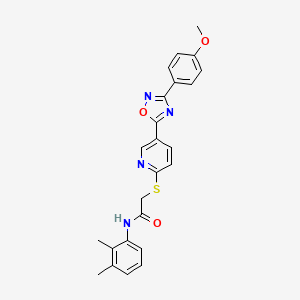
![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
